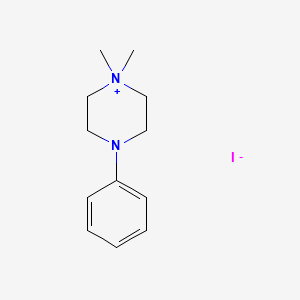

1,1-Dimethyl-4-phenylpiperazinium iodide

Description

A selective nicotinic cholinergic agonist used as a research tool. DMPP activates nicotinic receptors in autonomic ganglia but has little effect at the neuromuscular junction.

Properties

IUPAC Name |

1,1-dimethyl-4-phenylpiperazin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJGFIKQCCLGK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968822 | |

| Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-77-3 | |

| Record name | 1,1-Dimethyl-4-phenylpiperazinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphenylpiperazinium Iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMPP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-4-phenylpiperazinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPHENYLPIPERAZINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X95H7DRX99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonist at the Crossroads: An In-Depth Technical Guide to the Mechanism of Action of 1,1-Dimethyl-4-phenylpiperazinium (DMPP) Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-phenylpiperazinium (DMPP) iodide is a quaternary ammonium (B1175870) compound widely recognized as a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Primarily classified as a ganglionic stimulant, its mechanism of action extends beyond simple receptor activation, encompassing a complex interplay of direct receptor binding, subsequent ion channel modulation, and indirect effects on neurotransmitter systems. This technical guide provides a comprehensive overview of the core mechanisms of DMPP, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development investigating nicotinic receptor function and modulation.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

The principal mechanism of action of DMPP is its function as an agonist at neuronal nicotinic acetylcholine receptors.[1][2] These receptors, part of the cys-loop family of ligand-gated ion channels, are pentameric structures that, upon agonist binding, undergo a conformational change leading to the opening of a central ion pore permeable to cations, primarily Na⁺ and Ca²⁺.[1][2]

DMPP stimulates autonomic ganglia by binding to these nAChRs on the postsynaptic membrane, which leads to membrane depolarization and the generation of a fast excitatory postsynaptic potential (EPSP).[1][2] This stimulation is not limited to autonomic ganglia; DMPP also activates nAChRs in other locations, including the adrenal medulla, leading to the release of epinephrine (B1671497) and norepinephrine, and at the neuromuscular junction, where it can cause muscle contraction.[1]

Interestingly, DMPP exhibits a dual effect on neurotransmitter release. At lower concentrations, it induces a classic nAChR-mediated exocytosis of neurotransmitters like dopamine (B1211576).[3] However, it also demonstrates a second mechanism involving carrier-mediated release of monoamines, such as dopamine and serotonin, by interacting with their respective transporters.[3]

Furthermore, DMPP has been shown to have anti-inflammatory effects. This action is mediated through the activation of nAChRs on inflammatory cells, which involves the PI3K and PLC signaling pathways and leads to a depletion of intracellular calcium stores.[4]

Quantitative Data

The following table summarizes the available quantitative data for 1,1-Dimethyl-4-phenylpiperazinium (DMPP) iodide from the conducted research.

| Parameter | Value | Cell/Tissue Type | Receptor/Transporter | Comments | Reference |

| IC₅₀ | 3.18 µM | Rat striatal synaptosomes | Dopamine Transporter (DAT) | Inhibition of [³H]dopamine uptake. | [3] |

| IC₅₀ | 0.49 µM | Rat hippocampal synaptosomes | Serotonin Transporter (SERT) | Inhibition of [³H]serotonin uptake. | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing DMPP's Effect on Neuronal Ion Channels

This protocol describes the methodology for recording DMPP-induced currents in cultured neurons using the whole-cell patch-clamp technique.

I. Cell Preparation:

-

Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

-

Prior to recording, transfer a coverslip to the recording chamber mounted on an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., Krebs solution containing in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 25 NaHCO₃, 1.2 NaH₂PO₄, and 11 glucose, bubbled with 95% O₂/5% CO₂).

II. Pipette Preparation and Sealing:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

The internal solution should contain (in mM): 140 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, with the pH adjusted to 7.3 with KOH.

-

Approach a selected neuron with the patch pipette and apply gentle positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

III. Whole-Cell Recording and DMPP Application:

-

Rupture the cell membrane under the pipette tip by applying brief, strong suction to establish the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV to record inward currents.

-

Prepare stock solutions of DMPP iodide in the external solution at various concentrations.

-

Apply DMPP to the neuron using a perfusion system. Start with a low concentration and perform a cumulative dose-response.

-

Record the inward current elicited by DMPP application.

-

Wash out the DMPP with the external solution between applications to allow for receptor recovery.

IV. Data Analysis:

-

Measure the peak amplitude of the DMPP-induced inward current at each concentration.

-

Plot the current amplitude as a function of DMPP concentration to generate a dose-response curve and determine the EC₅₀.

In Vitro Smooth Muscle Contraction Assay

This protocol outlines a method to measure the contractile response of isolated smooth muscle tissue to DMPP.

I. Tissue Preparation:

-

Euthanize a laboratory animal (e.g., guinea pig) and dissect a segment of smooth muscle tissue (e.g., ileum, urinary bladder).[5]

-

Place the tissue in a petri dish containing cold, oxygenated Krebs solution.

-

Carefully remove any adhering connective and fatty tissue.

-

Cut the tissue into strips of appropriate size (e.g., 2 cm long).

II. Organ Bath Setup:

-

Mount the tissue strip in a temperature-controlled organ bath (37°C) containing oxygenated Krebs solution.

-

Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

III. Experimental Procedure:

-

Record the baseline tension of the smooth muscle strip.

-

To induce a pre-contracted state, add a contractile agent such as physostigmine (B191203) or histamine (B1213489) to the organ bath.[5]

-

Once a stable contraction is achieved, add DMPP to the organ bath in a cumulative manner, starting from a low concentration.

-

Record the change in tension (relaxation) after each addition of DMPP.

-

At the end of the experiment, wash the tissue thoroughly.

IV. Data Analysis:

-

Measure the magnitude of relaxation induced by each concentration of DMPP relative to the pre-contracted tension.

-

Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the DMPP concentration to calculate the EC₅₀.

Neurotransmitter Release Assay Using Brain Slices and HPLC

This protocol describes a method to measure DMPP-evoked release of monoamines (dopamine and serotonin) from brain slices.[3]

I. Brain Slice Preparation:

-

Rapidly decapitate a rat and remove the brain.

-

Place the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick coronal slices of the striatum and hippocampus using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

II. Neurotransmitter Release Experiment:

-

Transfer a single brain slice to a perfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Collect baseline perfusate samples for a set period.

-

Switch to a perfusion solution containing a known concentration of DMPP (e.g., 30 µM for dopamine release).[3]

-

Collect perfusate samples during and after DMPP application.

-

To distinguish between nAChR-mediated and carrier-mediated release, experiments can be performed in the presence of nAChR antagonists (e.g., mecamylamine), sodium channel blockers (e.g., tetrodotoxin), in a Ca²⁺-free medium, or in the presence of uptake inhibitors (e.g., nomifensine).[3]

III. Sample Analysis by HPLC:

-

Stabilize the collected perfusate samples immediately, for example, by adding an antioxidant solution.

-

Inject the samples into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.

-

Separate the monoamines (dopamine, serotonin) and their metabolites using a reverse-phase column.

-

Quantify the concentration of each neurotransmitter by comparing the peak area to that of known standards.

IV. Data Analysis:

-

Calculate the basal release of each neurotransmitter.

-

Determine the DMPP-evoked release as a percentage increase over the basal release.

-

Compare the release in the different experimental conditions (with and without antagonists/inhibitors) to elucidate the mechanism of release.

Visualizations

Signaling Pathways

Caption: Signaling pathway of DMPP at a nicotinic acetylcholine receptor.

Experimental Workflows

Caption: Experimental workflow for an in vitro smooth muscle contraction assay.

Logical Relationships

Caption: Logical flow of DMPP's dual mechanism on monoamine release.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

An In-depth Technical Guide to DMPP as a Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a synthetic quaternary ammonium (B1175870) compound that acts as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). Historically, it has been utilized as a classical ganglionic stimulant, demonstrating selectivity for neuronal nAChRs over the muscle type found at the neuromuscular junction. This guide provides a comprehensive technical overview of DMPP's pharmacological properties, its mechanism of action, and the experimental protocols used to characterize its effects.

Core Mechanism of Action

DMPP mimics the action of the endogenous neurotransmitter acetylcholine (ACh) at nAChRs. These receptors are ligand-gated ion channels, and upon agonist binding, they undergo a conformational change that opens a central pore permeable to cations, primarily Na+ and Ca2+. The influx of these ions leads to depolarization of the cell membrane, which in neurons can trigger an action potential and subsequent neurotransmitter release.

While the primary mechanism is ionotropic, evidence suggests that nAChR activation can also lead to metabotropic signaling through direct or indirect coupling to G-proteins and the activation of intracellular second messenger cascades.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for DMPP's activity at various nAChR subtypes. Values can vary depending on the experimental system (e.g., cell line, tissue preparation) and conditions.

Table 1: Functional Potency and Efficacy of DMPP at nAChR Subtypes

| nAChR Subtype | Cell/Tissue System | Assay Type | Parameter | Value (µM) | Agonist Type | Reference |

| α3β4 | SH-SY5Y cells | Membrane Potential Assay | DC50 | 1.8 | Full Agonist/Desensitizer | [1] |

| Ganglionic | Myenteric Neurons | Electrophysiology | EC50 (ACh shift) | N/A (used at 10 µM) | Partial Agonist | [2] |

| General Neuronal | Rat Dorsolateral Septal Neurons | Electrophysiology | EC50 (hyperpolarization) | 3 | Full Agonist | [3] |

| α9 | Oocyte Expression | Electrophysiology | EC50 | 60 ± 5 | Full Agonist | [4] |

| α9α10 | Oocyte Expression | Electrophysiology | EC50 | 50 ± 3 | Partial Agonist | [4] |

N/A: Not Applicable, as DMPP was used at a fixed concentration to assess its effect on the ACh dose-response curve.

Table 2: Binding Affinity of DMPP at nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Preparation | Parameter | Value | Reference |

| α4β2 | [125I]-epibatidine | Cortical Membranes | Ki | 0.46 ± 0.06 nM (for a DMPP analog) | [5][6] |

| α3β4* | [125I]-epibatidine | Interpeduncular Nucleus | Ki | 4.4 ± 3.6 nM (for a DMPP analog) | [5][6] |

| α7 | [125I]-α-bungarotoxin | Hippocampus | Ki | 7.6 ± 1.9 nM (for a DMPP analog) | [5][6] |

Signaling Pathways

Activation of nAChRs by DMPP initiates both rapid ionotropic signaling and slower, modulatory metabotropic signaling cascades.

Ionotropic Signaling Pathway

The canonical signaling pathway for nAChRs is the direct influx of cations upon channel opening. This leads to membrane depolarization and can trigger voltage-gated calcium channels (VGCCs), further increasing intracellular calcium concentrations.

Metabotropic Signaling Pathways

Recent evidence suggests that certain nAChR subtypes can engage in metabotropic signaling, often involving G-proteins and calcium-dependent enzymes.

Some neuronal nAChRs, such as the α7 subtype, can directly couple to G-proteins, particularly Gαq.[7] This initiates a signaling cascade independent of or parallel to the ion flux.

The influx of calcium through nAChRs can activate calcium-binding proteins like calmodulin (CaM).[8] The Ca2+/CaM complex can then activate various downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs).[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of DMPP on nAChRs.

Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of DMPP for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest.

-

Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7).

-

Test Compound: DMPP.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., nicotine (B1678760) or epibatidine).

-

Glass fiber filters (pre-soaked in polyethyleneimine for some assays).

-

96-well plates.

-

Scintillation fluid and vials.

-

Liquid scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer + Membrane suspension.

-

Non-specific Binding: Radioligand + Non-specific Binding Control + Membrane suspension.

-

Competition: Radioligand + varying concentrations of DMPP + Membrane suspension.

-

-

Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of DMPP.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the ion currents evoked by DMPP in cells expressing nAChRs.

Materials:

-

Cells expressing the nAChR of interest, plated on coverslips.

-

External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.

-

Patch-clamp amplifier, micromanipulator, and microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Perfusion system for drug application.

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.

-

Cell Approach: Place a coverslip with cells in the recording chamber and perfuse with external solution. Under visual guidance, approach a single cell with the patch pipette.

-

Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Recording:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Establish a stable baseline recording.

-

Apply DMPP at various concentrations using the perfusion system.

-

Record the inward currents evoked by DMPP.

-

-

Data Analysis:

-

Measure the peak amplitude of the DMPP-evoked currents.

-

Plot the current amplitude against the DMPP concentration to generate a dose-response curve.

-

Fit the curve with a Hill equation to determine the EC50 and Hill coefficient.

-

Calcium Imaging

This protocol visualizes changes in intracellular calcium concentration ([Ca2+]i) in response to DMPP application.

Materials:

-

Cells expressing nAChRs on glass-bottom dishes or coverslips.

-

Calcium Indicator: A fluorescent calcium dye (e.g., Fura-2 AM, Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).

-

Loading Buffer: External solution (as in patch-clamp) containing the calcium indicator and Pluronic F-127 (to aid dye loading).

-

Fluorescence microscope with a camera and appropriate filter sets.

-

Image acquisition and analysis software.

Procedure:

-

Cell Loading: Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with external solution to remove excess dye.

-

Imaging:

-

Place the cells on the microscope stage.

-

Acquire a baseline fluorescence image.

-

Apply DMPP using a perfusion system.

-

Acquire a time-lapse series of images to record the change in fluorescence intensity.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual cells.

-

Measure the average fluorescence intensity within each ROI over time.

-

Express the change in fluorescence as a ratio (e.g., F/F0, where F0 is the baseline fluorescence) or, if using a ratiometric dye like Fura-2, as the ratio of emissions at two excitation wavelengths.

-

Plot the fluorescence change over time to visualize the calcium transient.

-

From dose-response experiments, the EC50 for the calcium response can be determined.

-

Conclusion

DMPP remains a valuable pharmacological tool for the study of neuronal nicotinic acetylcholine receptors. Its preferential action on ganglionic subtypes allows for the functional dissection of nAChR roles in the central and peripheral nervous systems. A thorough understanding of its quantitative pharmacology, diverse signaling mechanisms, and the experimental methods used for its characterization is essential for researchers in neuroscience and drug development. This guide provides a foundational resource to facilitate such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Characterization of a G Protein-binding Cluster in α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prejunctional effects of the nicotinic ACh receptor agonist dimethylphenylpiperazinium at the rat neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β2 Subunit-Containing Nicotinic Receptors Mediate Acute Nicotine-Induced Activation of Calcium/Calmodulin-Dependent Protein Kinase II-Dependent Pathways in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Structure in Nicotinic Acetylcholine Receptor Agonism: An In-depth Technical Guide to the Structure-Activity Relationship of DMPP and its Chemical Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1,1-dimethyl-4-phenylpiperazinium (DMPP), a well-known nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Despite extensive research, DMPP remains a unique ligand that does not conform to established pharmacophores for nicotinic binding. This document delves into the systematic modulation of DMPP's chemical structure to elucidate the key determinants of its affinity and activity at various nAChR subtypes. Through a detailed examination of its chemical analogues, we aim to provide a foundational understanding for the rational design of novel and selective nAChR modulators for therapeutic applications in neurodegenerative diseases and beyond.

Core Structure and Pharmacological Profile of DMPP

1,1-dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound characterized by a phenylpiperazine core with two methyl groups on one of the piperazine (B1678402) nitrogens. This structure imparts a permanent positive charge, a key feature for its interaction with the negatively charged residues in the ligand-binding domain of nAChRs. DMPP is recognized as a potent agonist at ganglionic nAChRs and has been instrumental in characterizing the physiological roles of these receptors.[1][2] However, its activity at central nAChRs is more modest, which has spurred efforts to develop analogues with improved affinity and selectivity for specific brain nAChR subtypes.[1][2][3]

Structure-Activity Relationship of DMPP Analogues

Systematic structural modifications of DMPP have revealed critical insights into its SAR. The following sections detail the impact of alterations to the phenyl ring, the piperazine core, and the quaternary ammonium group.

Phenyl Ring Modifications

The phenyl group of DMPP plays a crucial role in its interaction with the nAChR binding pocket. Substitution on the phenyl ring can significantly impact binding affinity. For instance, the introduction of various substituents has been explored to probe the steric and electronic requirements of the receptor.

Piperazine Ring Modifications

The piperazine ring serves as a scaffold, and its conformation and rigidity are important for optimal receptor interaction. Studies involving the synthesis of rigid analogues of DMPP have been conducted to understand the preferred conformation for binding.[4][5][6]

Quaternary Ammonium Group Modifications

The positively charged dimethylaminopiperazinium moiety is a key pharmacophoric element. Altering the nature of this cationic center has profound effects on activity. Notably, the conversion of the quaternary ammonium to a tertiary amine in some analogues has led to compounds that retain significant affinity for central nAChRs, making them promising leads for drug development due to their potential to cross the blood-brain barrier.[1][2]

Quantitative Analysis of DMPP Analogues

The affinity and potency of DMPP and its analogues have been quantified using various in vitro assays. The following table summarizes key quantitative data from the literature, primarily focusing on the α4β2 nAChR subtype, which is highly expressed in the central nervous system and is a key target for neurodegenerative diseases.

| Compound | Modification | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |

| DMPP | - | α4β2 | ~1000 | [1][2] |

| Analogue 3a | Quaternary ammonium to tertiary amine | α4β2 | 90 | [1][2] |

| Analogue 11c | Phenyl replaced with a substituted pyridine | α4β2 | Low nanomolar | [1][2][3] |

| Analogue 13c | Phenyl replaced with a substituted pyridine | α4β2 | Low nanomolar | [1][2][3] |

| Analogue 14b | Quaternary ammonium to tertiary amine | α4β2 | 180 | [1][2] |

| Analogue 14c | Phenyl replaced with a substituted pyridine | α4β2 | Low nanomolar | [1][2][3] |

| Analogue 28c | Phenyl replaced with a substituted pyridine | α4β2 | Low nanomolar | [1][2][3] |

Experimental Protocols

Radioligand Binding Assay ([³H]Cytisine)

This assay is used to determine the binding affinity of DMPP analogues for nAChRs, typically in rat brain homogenates.

Materials:

-

Rat brain tissue (e.g., cortex)

-

[³H]Cytisine (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (DMPP analogues)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Reaction: Incubate the brain membranes with a fixed concentration of [³H]cytisine and varying concentrations of the test compound in the binding buffer. Non-specific binding is determined in the presence of a high concentration of a known nicotinic ligand (e.g., (-)-nicotine).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]cytisine) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot-Plate Test for Analgesia in Mice

This behavioral assay is used to assess the analgesic properties of DMPP analogues.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Transparent cylinder to confine the mouse on the hot plate

-

Test animals (mice)

-

Test compounds (DMPP analogues) and vehicle control

-

Timer

Procedure:

-

Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Latency: Place each mouse individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 1°C) and start the timer. The latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency again.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies. A significant increase in latency indicates an analgesic effect. The results are often expressed as the percentage of maximum possible effect (%MPE).

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ion currents induced by DMPP analogues in cells expressing specific nAChR subtypes.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes, HEK293 cells)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Glass micropipettes

-

External and internal recording solutions

-

Test compounds (DMPP analogues)

Procedure:

-

Cell Preparation: Culture the cells on coverslips suitable for microscopy.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip resistance should be in the range of 3-7 MΩ when filled with the internal solution.

-

Recording: Place the coverslip with cells in a recording chamber on the stage of a microscope. Lower the micropipette filled with internal solution onto a single cell and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -70 mV). Apply the test compound to the cell via a perfusion system and record the resulting ionic currents.

-

Data Analysis: Measure the amplitude, kinetics (activation and desensitization), and concentration-response relationship of the induced currents to determine the EC₅₀ and efficacy of the DMPP analogues.

In Vivo Microdialysis for Dopamine (B1211576) Release

This technique measures the effect of DMPP analogues on neurotransmitter release (e.g., dopamine) in specific brain regions of freely moving animals.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus for probe implantation

-

Microinfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD)

-

Test animals (rats)

-

Artificial cerebrospinal fluid (aCSF)

-

Test compounds (DMPP analogues)

Procedure:

-

Probe Implantation: Anesthetize the animal and surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum) using a stereotaxic frame.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish the basal level of the neurotransmitter.

-

Drug Administration: Administer the DMPP analogue (e.g., systemically or locally through the microdialysis probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurochemical Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the effects of the DMPP analogue to a vehicle control.

Signaling Pathways and Logical Relationships

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by agonists like DMPP leads to the opening of the ion channel and subsequent influx of cations (primarily Na⁺ and Ca²⁺). This initial event triggers a cascade of downstream signaling pathways that can modulate neuronal excitability, neurotransmitter release, and gene expression.

Caption: nAChR activation by DMPP triggers ion influx and downstream signaling.

Cholinergic Anti-Inflammatory Pathway

DMPP can also activate the cholinergic anti-inflammatory pathway, primarily through α7 nAChRs expressed on immune cells like macrophages. This pathway plays a crucial role in modulating the inflammatory response.

Caption: DMPP activates the cholinergic anti-inflammatory pathway via α7 nAChRs.

Experimental Workflow for In Vitro Drug Screening

A typical workflow for the initial in vitro screening of DMPP analogues involves a series of assays to determine their binding affinity, functional activity, and subtype selectivity.

Caption: A streamlined workflow for the in vitro screening of DMPP analogues.

Logical Relationships in DMPP SAR

The following diagram illustrates the key logical relationships derived from SAR studies of DMPP, highlighting how specific structural modifications influence the desired pharmacological properties.

Caption: Logical relationships between DMPP structural changes and activity.

Conclusion

The structure-activity relationship of DMPP and its analogues is a complex but crucial area of research for the development of novel nicotinic acetylcholine receptor modulators. This technical guide has provided a comprehensive overview of the key structural features influencing the pharmacological profile of these compounds, supported by quantitative data and detailed experimental protocols. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding the mechanisms of action and the drug discovery process. Further exploration of the vast chemical space around the DMPP scaffold holds significant promise for the discovery of new therapeutics for a range of neurological and inflammatory disorders.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Chemical and physical properties of 1,1-Dimethyl-4-phenylpiperazinium iodide

An In-Depth Technical Guide to 1,1-Dimethyl-4-phenylpiperazinium Iodide (DMPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound (DMPP). It includes detailed experimental protocols derived from scientific literature and visual representations of its mechanism of action and experimental applications to support research and development efforts.

Core Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt and an N-arylpiperazine.[1][2] It presents as a white to light yellow or white fine crystalline powder.[2][3][4] This compound is a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist and is widely used as a research tool.[1][5]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,1-dimethyl-4-phenylpiperazin-1-ium;iodide | [1] |

| Synonyms | DMPP, DMPP iodide, Dimethylphenylpiperazinium iodide | [1][4] |

| CAS Number | 54-77-3 | [1][5] |

| Molecular Formula | C12H19IN2 | [1][4] |

| Molecular Weight | 318.20 g/mol | [1][5] |

| Melting Point | 234-238 °C | [2][4][5] |

| Appearance | White to light yellow powder | [3][4] |

| Solubility | Water: 21 mg/mL[5], DMSO: 125 mg/mL (requires ultrasound)[6] | [5][6] |

| Storage Temperature | -20°C | [4][5] |

| Purity | ≥98% (by TLC or titration) | [5][7] |

Pharmacological Profile and Mechanism of Action

DMPP is a non-selective nicotinic acetylcholine receptor (nAChR) agonist that stimulates autonomic ganglia and the adrenal medulla.[5] While it was initially considered a prototype for ganglionic stimulation, it has been shown to bind with high affinity to nicotinic receptors in the brain.[8] Its action at nAChRs, which are ligand-gated ion channels, leads to the modulation of synaptic transmission.[9]

The compound's ability to activate these receptors makes it a valuable tool in neuroscience research for studying cholinergic signaling.[4] It has been used to investigate the roles of different nAChR subunits, such as α7 and α4β2, in various physiological processes.[5] Furthermore, DMPP has demonstrated anti-inflammatory effects in various animal models and can reduce the release of pro-inflammatory cytokines like IL-1, IL-6, and TNF from immune cells.[8]

Signaling Pathways

DMPP exerts its effects by binding to and activating nAChRs, leading to depolarization and subsequent cellular responses.

Recent studies have also revealed that DMPP can induce glioma regression by inhibiting angiogenesis, potentially through the Ang-1 and HIF-2α signaling pathways.[10]

Key Experimental Applications and Protocols

DMPP is utilized in a variety of experimental contexts, from electrophysiology to in vivo animal studies.

In Vitro Electrophysiology

Objective: To study the effect of DMPP on neuronal excitability.

Protocol:

-

Prepare a medullary slice from a neonatal rat brain.

-

In a voltage-clamped (-60 mV) hypoglossal (XII) motoneuron, bath-apply DMPP at concentrations ranging from 0.5 to 200 µM.[8][11]

-

To isolate nicotinic effects, atropine (B194438) (1 µmol/L) can be included in the bath solution to block muscarinic receptors.[11]

-

Record the inward currents induced by DMPP. These currents are dose-dependent and indicate an increase in membrane conductance.[11]

In Vivo Cardiovascular Studies in Mice

Objective: To investigate the role of nAChRs in the autonomic regulation of cardiovascular responses.

Protocol:

-

Anesthetize mice with urethane.

-

Administer DMPP to the anesthetized mice.

-

Monitor cardiovascular parameters such as heart rate and blood pressure to assess the effects of nAChR activation by DMPP.[5]

-

This model can be used to study the specific roles of α7 and α4β2 nAChRs in cardiovascular regulation.[5]

In Vivo Angiogenesis and Glioma Model

Objective: To assess the anti-angiogenic and anti-tumor effects of DMPP on glioma.

Protocol:

-

Implant U87 glioma cells onto the chick embryonic chorioallantoic membrane (CAM).

-

Treat the developing tumor with DMPP.

-

Monitor the tumor size and vasculature. Studies have shown that DMPP can significantly inhibit glioma size.[10]

-

Further analysis can be conducted on the chick yolk-sac membrane (YSM) to observe DMPP's inhibitory effects on vasculogenesis and angiogenesis, which are key processes in tumor growth.[10]

Preparation of DMPP Solutions

For In Vitro and In Vivo Use:

-

Due to the small amount of lyophilized powder, centrifuge the vial at 10,000 x g for 5 minutes to collect all material at the bottom.[8]

-

For a stock solution, dissolve the compound in sterile water to a concentration of at least 0.1 mg/mL.[8]

-

For long-term storage, create small aliquots of the stock solution and store them at -20°C for up to six months.[8]

-

Before use, thaw the aliquot and dilute to the desired working concentration in the appropriate buffer. Fresh solutions are recommended.[8]

Experimental and Logical Workflows

Visualizing the workflow of experiments using DMPP can clarify the research process.

The logical relationship between DMPP's chemical nature and its applications highlights its versatility as a research tool.

References

- 1. This compound | C12H19IN2 | CID 5911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 54-77-3 [amp.chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,1-二甲基-4-苯基哌嗪碘化物 ≥98% (TLC or titration) | Sigma-Aldrich [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. ebiohippo.com [ebiohippo.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Dimethyl phenyl piperazine iodide (DMPP) induces glioma regression by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In vivo effects of systemic 1,1-Dimethyl-4-phenylpiperazinium iodide administration

An In-Depth Technical Guide to the In Vivo Effects of Systemic 1,1-Dimethyl-4-phenylpiperazinium Iodide (DMPP) Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound (DMPP) is a synthetic nicotinic acetylcholine (B1216132) receptor (nAChR) agonist known for its selective stimulation of the ganglionic subtype.[1] Its systemic administration in vivo elicits a wide range of physiological responses, making it a valuable tool in pharmacological research. This guide provides a comprehensive overview of the core in vivo effects of DMPP, focusing on its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Immunomodulatory Effects

Systemic DMPP administration has been shown to profoundly alter immune status by increasing peripheral sympathetic outflow. The effects are dose-dependent and vary by immune compartment and lymphocyte subtype.[2]

Quantitative Data: Immunomodulation

A study in Lewis rats demonstrated that subcutaneous administration of DMPP resulted in significant, dose-dependent changes in several immune parameters.[2]

| Dose (mg/kg, sc) | Splenic T-cell Mitogenesis | Splenic NK Cell Activity | Splenic IL-2 Production | Splenic IFN-γ Production | Blood Leukocytes/ml |

| 0.005 | Suppressed | Suppressed | Suppressed | Suppressed | Decreased |

| 0.05 | Suppressed | Suppressed | Suppressed | Suppressed | Decreased |

| 0.5 | Suppressed | Suppressed | Suppressed | Suppressed | Decreased |

| 5.0 | Suppressed | Suppressed | Suppressed | Suppressed | Decreased |

| Table 1: Dose-dependent immunomodulatory effects of DMPP in Lewis rats. Data summarized from a study where DMPP was shown to dose-dependently suppress splenic lymphocyte functions and decrease blood leukocyte counts.[2] |

Notably, DMPP did not alter the total number of splenic leukocytes or the proliferative response of splenic B lymphocytes. In mesenteric lymph nodes, no effect was observed on mitogenic responsiveness or IL-2 production. In the blood, intermediate doses increased mitogenic responsiveness, while higher doses caused a decrease.[2]

Experimental Protocol: Immunomodulatory Assessment

Objective: To determine the effect of DMPP-induced sympathetic nervous system stimulation on immune function.[2]

-

Animal Model: Inbred Lewis rats.

-

Compound Administration: DMPP was administered subcutaneously (sc) at a range of doses (0, 0.005, 0.05, 0.5, and 5.0 mg/kg).

-

Timeline: Animals were sacrificed 30 minutes after DMPP administration.

-

Sample Collection: Spleen, mesenteric lymph nodes, and whole blood were collected for analysis.

-

Immune Assays Conducted:

-

Mitogenic Responsiveness: Splenocytes and lymphocytes from other compartments were stimulated with mitogens (e.g., Concanavalin A for T-cells) to measure proliferative responses.

-

Natural Killer (NK) Cell Activity: A standard chromium release assay was used to assess the cytotoxic activity of splenic NK cells.

-

Cytokine Production: Splenocytes were stimulated to produce Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which were then quantified.

-

Leukocyte Counts: Total and differential leukocyte counts were performed on blood samples.

-

Experimental Workflow Visualization

Anti-Inflammatory Effects

DMPP has demonstrated significant anti-inflammatory properties, particularly in models of allergic asthma. The effect appears to be mediated through the cholinergic anti-inflammatory pathway and is notably dose-dependent, with lower doses sometimes exhibiting greater efficacy than higher doses.[3]

Quantitative Data: Anti-Inflammation in Asthma Model

In a guinea pig model of ovalbumin-induced asthma, DMPP treatment for 10 days produced superior or comparable results to the corticosteroid dexamethasone (B1670325).[3]

| Treatment Group | Late Phase Airway Resistance (RxV) | Total Leukocytic Count (BALF) | Lymphocytes (BALF) | Eosinophils (BALF) | TNF-α (BALF) | IL-6 (BALF) | Serum IgE |

| DMPP (0.4 mg/kg) | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ |

| DMPP (0.8 mg/kg) | ↓ | ↓ | ↓ | (less effective than 0.4) | ↓ | (less effective than 0.4) | ↓ |

| Dexamethasone (1 mg/kg) | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | (less effective than 0.4) |

| Table 2: Comparative anti-inflammatory effects of DMPP and Dexamethasone. Arrows (↓) indicate a significant decrease compared to the untreated asthmatic group. The 0.4 mg/kg dose of DMPP was notably more effective for several key inflammatory markers.[3] |

Experimental Protocol: Asthma Model

Objective: To compare the anti-inflammatory effects of two doses of DMPP with dexamethasone in an allergic asthma model.[3]

-

Animal Model: Guinea pigs sensitized and challenged with ovalbumin (OVA) to induce an asthmatic phenotype.

-

Treatment Groups:

-

Normal Control

-

Asthmatic + Vehicle

-

Asthmatic + Dexamethasone (DEXA, 1 mg/kg)

-

Asthmatic + DMPP (0.4 mg/kg)

-

Asthmatic + DMPP (0.8 mg/kg)

-

-

Compound Administration: Daily treatment for 10 days.

-

Assessments:

-

Pulmonary Function: Measurement of early and late airway resistance (RxV) and airway hyper-responsiveness.

-

Cellular Analysis: Total and differential leukocyte counts in both blood and bronchoalveolar lavage fluid (BALF).

-

Cytokine/Antibody Measurement: Quantification of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Immunoglobulin E (IgE) in blood and BALF.

-

Histopathology: Microscopic examination of lung tissues for inflammatory cell infiltration and smooth muscle thickness.

-

Logical Relationship: Dose-Dependent Efficacy

Anti-Angiogenic Effects

DMPP has been identified as an inhibitor of angiogenesis, the formation of new blood vessels. This effect is independent of its impact on cell proliferation and is thought to be a primary mechanism behind its ability to induce tumor regression in certain models.[4]

Key Findings

In a study using U87 glioma cells implanted on a chick embryonic chorioallantoic membrane (CAM), DMPP treatment dramatically inhibited the size of the glioma.[4] This effect was not due to direct cytotoxicity, as in vitro experiments showed DMPP did not significantly affect U87 cell proliferation or survival.[4]

The anti-angiogenic activity was confirmed across multiple in vivo models:

-

Chick Blood Island Formation: DMPP suppressed this early stage of vasculogenesis.

-

Chick Yolk-Sac Membrane (YSM): Angiogenesis was inhibited.

-

Chick Chorioallantoic Membrane (CAM): Development of new blood vessels was suppressed.

The proposed mechanism involves the suppression of Angiopoietin-1 (Ang-1) and Hypoxia-inducible factor 2-alpha (HIF-2α) signaling pathways.[4]

Experimental Protocol: CAM Angiogenesis Assay

Objective: To assess the in vivo effect of DMPP on tumor growth and angiogenesis.[4]

-

Model System: Chick Embryonic Chorioallantoic Membrane (CAM). Fertilized chicken eggs are incubated to the desired developmental stage.

-

Tumor Model: U87 glioma cells are cultured and then implanted onto the CAM.

-

Compound Administration: DMPP is applied directly to the area of the implanted tumor on the CAM.

-

Assessment:

-

Tumor Size: The size of the glioma xenograft is measured over time.

-

Angiogenesis: The vasculature in and around the tumor is observed and quantified. This can be done through imaging and analysis of vessel density and branching.

-

Molecular Analysis: Tissues can be harvested to analyze the expression of angiogenesis-related signaling molecules like Ang-1 and HIF-2α.

-

Signaling Pathway: Anti-Angiogenesis

Conclusion

The systemic in vivo administration of this compound (DMPP) produces a complex and multifaceted physiological response. As a potent ganglionic stimulant, its effects on the sympathetic nervous system lead to significant dose-dependent immunomodulation.[2] Furthermore, DMPP exhibits powerful anti-inflammatory activity, with lower doses proving particularly effective in preclinical models of asthma, suggesting a nuanced therapeutic window.[3] Finally, its ability to inhibit vasculogenesis and angiogenesis, potentially through Ang-1 and HIF-2α signaling, opens avenues for its investigation as an anti-tumor agent.[4] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists and researchers aiming to further explore the therapeutic potential of DMPP and its derivatives.

References

- 1. Dimethylphenylpiperazinium - Wikipedia [en.wikipedia.org]

- 2. Alterations of immune status induced by the sympathetic nervous system: immunomodulatory effects of DMPP alone and in combination with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory effects of 1,1 dimethyl-4-phenylpiperazinium (DMPP) compared to dexamethasone in a guinea pig model of ovalbumin induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyl phenyl piperazine iodide (DMPP) induces glioma regression by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethylphenylpiperazinium Iodide: A Technical Guide to its Toxicity and Hazard Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicity data and potential hazards associated with Dimethylphenylpiperazinium iodide (DMPP), a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this compound. The guide summarizes key toxicological data, outlines potential experimental methodologies, and elucidates the known signaling pathways of DMPP to ensure safe handling and informed application in a research and development setting.

Chemical Identification

| Identifier | Value |

| Chemical Name | 1,1-Dimethyl-4-phenylpiperazinium iodide |

| Synonyms | DMPP, DMPP iodide |

| CAS Number | 54-77-3[1] |

| Molecular Formula | C₁₂H₁₉IN₂ |

| Molecular Weight | 318.20 g/mol |

Toxicological Data

The available quantitative toxicity data for Dimethylphenylpiperazinium iodide is limited. The primary acute toxicity data point identified is the median lethal dose (LD50) determined in a rodent model.

Table 1: Acute Toxicity of Dimethylphenylpiperazinium Iodide

| Test | Species | Route | LD50 |

| Acute Lethality | Mouse | Intraperitoneal | 29 mg/kg |

Note: One source mentions a value of 33 mg/kg in the same context, which may indicate a typographical error or a different reading from the same study. The 29 mg/kg value is more consistently cited.

Potential Hazards

Based on aggregated data from multiple safety data sheets (SDS), Dimethylphenylpiperazinium iodide is classified with the following hazards:

Table 2: Hazard Identification

| Hazard Class | GHS Classification | Description |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |

3.1. Other Potential Hazards

-

Emetic Effects: Studies in cats have shown that direct injection of DMPP into the cerebral ventricles can induce a dose-dependent vomiting response. This effect is mediated by nicotinic receptors in the area postrema of the brainstem.

Experimental Protocols

4.1. Acute Toxicity (LD50) Study - A Plausible Methodology

While the specific experimental protocol for the cited LD50 value is not available, a typical "up-and-down" procedure for determining acute toxicity in rodents would likely have been followed. This method is designed to minimize the number of animals required to obtain a statistically valid LD50 value.

4.1.1. Objective

To determine the median lethal dose (LD50) of Dimethylphenylpiperazinium iodide following a single intraperitoneal injection in mice.

4.1.2. Materials

-

Dimethylphenylpiperazinium iodide

-

Sterile vehicle for dissolution (e.g., saline)

-

Healthy, young adult laboratory mice of a single strain (e.g., Swiss Webster), matched for age and weight.

-

Syringes and needles appropriate for intraperitoneal injection.

-

Calibrated animal balance.

4.1.3. Procedure

-

Animal Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to the study, with free access to food and water.

-

Dose Preparation: A series of graded doses of Dimethylphenylpiperazinium iodide are prepared in the vehicle. The concentration is calculated to allow for the administration of a precise dose based on individual animal body weight.

-

Dose Administration: A single animal is dosed with the starting dose, typically estimated from preliminary range-finding studies or existing data. The substance is administered via intraperitoneal injection.

-

Observation: The animal is observed for signs of toxicity and mortality for a predefined period, typically 14 days. Observations include changes in behavior, appearance, and physiological functions.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Data Analysis: The sequence of survivals and mortalities is used to calculate the LD50 value using a statistical method such as the maximum likelihood method.

4.2. Experimental Workflow for Acute Toxicity Assessment

Figure 1: Workflow for a typical "up-and-down" acute toxicity study.

Mechanism of Action and Signaling Pathways

Dimethylphenylpiperazinium iodide is a well-established agonist of nicotinic acetylcholine receptors (nAChRs), with a particular selectivity for the ganglionic subtype. Its mechanism of action involves binding to these ligand-gated ion channels, leading to their activation and subsequent downstream cellular effects.

Recent research has elucidated a key anti-inflammatory signaling pathway initiated by DMPP in monocytes and macrophages. This pathway is independent of the classical ion channel function and involves the activation of intracellular signaling cascades.

5.1. Nicotinic Acetylcholine Receptor Signaling Pathway

Figure 2: Simplified signaling pathway of DMPP leading to anti-inflammatory effects.

The binding of DMPP to nAChRs on inflammatory cells activates Phosphoinositide 3-kinase (PI3K). PI3K, in turn, activates Phospholipase C (PLC). This activation of PLC leads to the mobilization of intracellular calcium stores. The sustained, low-level activation of this pathway is thought to result in the observed anti-inflammatory effects of DMPP.

Conclusion

Dimethylphenylpiperazinium iodide is a compound with defined hazards, including skin, eye, and respiratory irritation, as well as moderate acute toxicity upon intraperitoneal administration. Its primary mechanism of action as a nicotinic acetylcholine receptor agonist is well-characterized, with emerging details on its role in modulating inflammatory signaling pathways. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and be aware of its toxicological profile. Further research is warranted to fully elucidate its toxicity profile across different routes of administration and to explore the therapeutic potential of its anti-inflammatory properties.

References

Methodological & Application

Application Notes and Protocols for 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) in Electrophysiology Patch Clamp

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), with a notable preference for the ganglionic subtype.[1] As a quaternary ammonium (B1175870) compound, DMPP is a valuable pharmacological tool in the field of electrophysiology for the characterization of nAChRs in various neuronal and non-neuronal cell types. Its ability to evoke inward currents and depolarize cell membranes makes it an ideal compound for studying the function and modulation of these ligand-gated ion channels.[2][3]

These application notes provide detailed protocols for the use of DMPP in whole-cell patch-clamp electrophysiology, summarize key quantitative data on its effects, and illustrate the associated signaling pathways.

Data Presentation

Table 1: Electrophysiological Effects of DMPP on Nicotinic Acetylcholine Receptors

| Cell Type | nAChR Subtype(s) | DMPP Concentration | Effect | Quantitative Measurement | Reference |

| Guinea Pig Myenteric Neurons | α3β4 | 10 µM (subthreshold) | Rightward shift of ACh concentration-response curve | ACh EC50 shifted from 242 ± 20 µM to 1481 ± 459 µM | [4] |

| SH-SY5Y Cells | α3β4 | 1.8 µM | Desensitization of nAChRs | DC50 = 1.8 µM | [5] |

| Rat Submandibular Ganglion Neurons | Nicotinic | Not specified | Evoked membrane current noise with two kinetic components | - | [6] |

| Neonatal Rat Sympathetic Preganglionic Neurons | Nicotinic | 1 mM | Inhibition of IPSC amplitude and frequency | - | [3] |

Table 2: nAChR Subunit Selectivity and Modulation by DMPP

| nAChR Subunit(s) | Agonist/Antagonist Effect of DMPP | Modulation | Notes | Reference |

| α3, α5, β2 | Agonist | Potentiated by Goα and Gβγ subunits | G-protein interaction increases the affinity of ACh binding. | [1] |

| β4, α7 | No interaction with Goα or Gβγ | - | - | [1] |

| α7 | Agonist | - | Involved in sympathetic cardiovascular responses. | [7] |

| α4β2 | Agonist | - | Involved in parasympathetic cardiovascular responses. | [7] |

| α3β4 | Partial Agonist | - | DMPP has a smaller maximal effect compared to acetylcholine. | [4] |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of DMPP-Evoked Currents in Cultured Neurons

This protocol outlines the steps for recording inward currents elicited by DMPP in cultured neurons using the whole-cell patch-clamp technique.

1. Materials and Reagents:

-

Cells: Cultured neurons expressing nAChRs of interest (e.g., SH-SY5Y cells, primary neuronal cultures).

-

DMPP Stock Solution: Prepare a 10 mM stock solution of DMPP iodide in sterile deionized water. Store at -20°C in aliquots.[8]

-

Extracellular (Bath) Solution (aCSF): Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[9] Prepare 10X stock solutions and dilute to 1X before use. Adjust osmolarity to ~290 mOsm and pH to 7.4 by bubbling with 95% O₂ / 5% CO₂.[9]

-

Intracellular (Pipette) Solution: Composition (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.[9] Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[9] Filter through a 0.2 µm syringe filter before use.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with intracellular solution.[9]

-

Patch-Clamp Setup: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

2. Methods:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

-

Solution Preparation:

-

Thaw an aliquot of the DMPP stock solution and dilute it to the desired final concentrations (e.g., 1 µM - 1 mM) in the extracellular solution on the day of the experiment.

-

Prepare fresh 1X extracellular and intracellular solutions from stocks.

-

-

Patch-Clamp Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution at a constant rate (e.g., 1.5 mL/min).[9]

-

Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.

-

Approach a target neuron with the pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.[10]

-

Switch the amplifier to voltage-clamp mode and hold the membrane potential at a holding potential of -60 mV to -70 mV.[10]

-

-

DMPP Application:

-

Apply DMPP to the cell using a perfusion system. For rapid application, a picospritzer can be used to puff the DMPP-containing solution onto the cell.

-

Record the inward current evoked by DMPP.

-

-

Data Acquisition and Analysis:

-

Acquire current traces using appropriate data acquisition software.

-

Measure the peak amplitude, rise time, and decay kinetics of the DMPP-evoked currents.

-

To generate a concentration-response curve, apply increasing concentrations of DMPP and normalize the peak current response to the maximal response. Fit the data with the Hill equation to determine the EC50.[11]

-

Protocol 2: Investigating the Modulation of nAChRs by DMPP

This protocol describes how to assess whether DMPP acts as a partial agonist by examining its effect on the response to a full agonist like acetylcholine (ACh).

1. Methods:

-

Follow the steps outlined in Protocol 1 for establishing a whole-cell voltage-clamp recording.

-

Generate a control concentration-response curve for ACh by applying increasing concentrations of ACh and recording the evoked currents.

-

Wash out the ACh and apply a subthreshold concentration of DMPP (a concentration that does not elicit a significant current on its own, e.g., 10 µM) to the bath for a few minutes.[4]

-

In the continuous presence of the subthreshold DMPP concentration, repeat the ACh concentration-response curve.

-

Data Analysis:

-

Compare the ACh concentration-response curves in the absence and presence of DMPP.

-

A rightward shift in the EC50 for ACh in the presence of DMPP, without a significant change in the maximal response, indicates competitive antagonism, a characteristic of partial agonism.[4]

-

Signaling Pathways and Workflows

The activation of nAChRs by DMPP initiates a cascade of intracellular events, primarily driven by the influx of cations (Na⁺ and Ca²⁺).

Caption: Signaling pathway activated by DMPP binding to nAChRs.

The experimental workflow for a typical patch-clamp experiment using DMPP involves several key stages, from preparation to data analysis.

Caption: Experimental workflow for patch-clamp analysis of DMPP effects.

References

- 1. Selective Modulation of Neuronal Nicotinic Acetylcholine Receptor Channel Subunits by Go-Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Electrophysiological evidence for multiple glycinergic inputs to neonatal rat sympathetic preganglionic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of current noise evoked by nicotinic agonists in rat submandibular ganglion neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. researchgate.net [researchgate.net]

Application Note and Protocol: Preparation of DMPP Iodide for In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP iodide) is a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist widely used as a research tool.[1] It is particularly effective in activating nAChRs in autonomic ganglia with minimal effect at the neuromuscular junction.[1] Proper preparation of DMPP iodide solutions is critical for obtaining reproducible and accurate results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization, sterilization, and storage of DMPP iodide for use in cell-based assays.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of DMPP iodide.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 54-77-3 | |

| Molecular Weight | 318.20 g/mol | [1] |

| Appearance | White fine crystalline powder | [2] |

| Solubility in Water | 21 mg/mL | |

| Storage (Solid) | -20°C | |

| Storage (Solution) | Prepare fresh; stability not determined. |

Experimental Protocol: Preparation of a 10 mM DMPP Iodide Stock Solution

This protocol describes the preparation of a 10 mM stock solution in water. Adjust calculations as needed for different desired concentrations.

Materials and Equipment:

-

This compound (DMPP iodide) powder (CAS 54-77-3)

-

Sterile, nuclease-free water (H₂O)

-

Analytical balance

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional, but recommended for enhancing solubility)

-

Sterile 0.22 µm syringe filters

-

Sterile syringes

-

Sterile, light-protecting microcentrifuge tubes for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Calculate Required Mass:

-

To prepare a 10 mM stock solution, calculate the mass of DMPP iodide needed. The molecular weight is 318.20 g/mol .

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For 10 mL of a 10 mM solution:

-

Mass = 0.010 mol/L x 0.010 L x 318.20 g/mol = 0.03182 g = 31.82 mg

-

-

-

Weigh DMPP Iodide:

-

Tare a sterile conical tube on an analytical balance.

-

Carefully weigh 31.82 mg of DMPP iodide powder directly into the tube.

-

-

Solubilization:

-

Add 10 mL of sterile, nuclease-free water to the conical tube containing the DMPP iodide powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes.

-

If the powder is not fully dissolved, place the tube in a sonicator bath until the solution is clear.

-

-

Sterilization:

-

Draw the DMPP iodide solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a new sterile conical tube. This step is crucial for preventing contamination in cell cultures.[3]

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes.

-

This practice minimizes contamination risks and prevents degradation from repeated freeze-thaw cycles.

-

Workflow for DMPP Iodide Solution Preparation

Caption: Workflow for preparing a sterile DMPP iodide stock solution for cell culture.

Storage and Stability

-

Solid Compound: DMPP iodide powder should be stored at -20°C.

-

Stock Solutions: The stability of DMPP iodide in solution has not been definitively determined. Therefore, it is strongly recommended to prepare solutions freshly before each experiment. If temporary storage is unavoidable, for a related compound, MPP+ iodide, solutions are typically stored in aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and moisture.[3] This information may serve as a reference, but fresh preparation remains the best practice for DMPP iodide.

Important Cell Culture Considerations

-

Solvent Choice: While water is the recommended solvent for DMPP iodide, some researchers may opt for DMSO for other compounds. If DMSO is used, be aware of its potential effects on cells. DMSO concentrations above 1% can be cytotoxic or alter cellular responses.[4] Always ensure the final concentration of the solvent in the cell culture medium is well below 0.5% to minimize off-target effects.

-

Final Concentration: The working concentration of DMPP iodide will vary depending on the cell type and experimental goals. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.

Safety Precautions

-

Handle DMPP iodide powder in a well-ventilated area or a chemical fume hood.

-